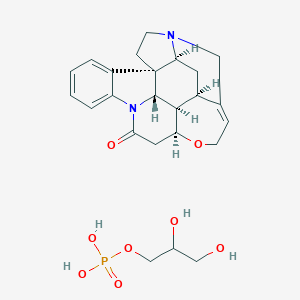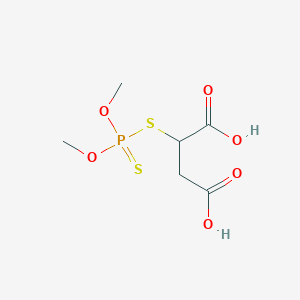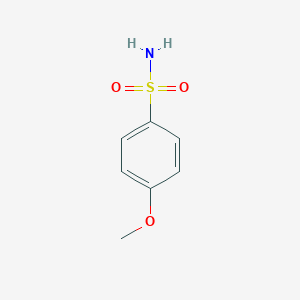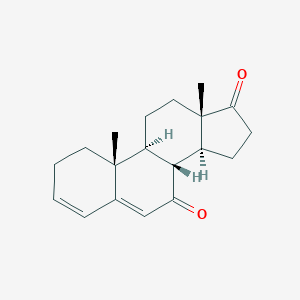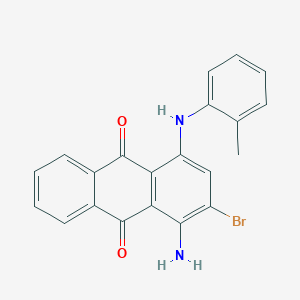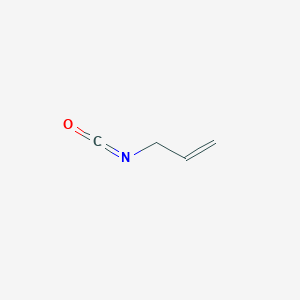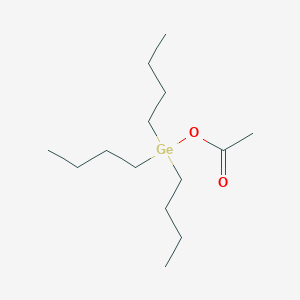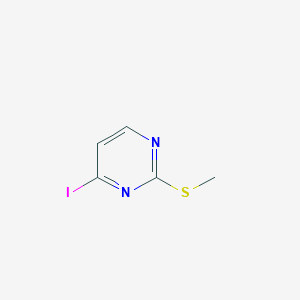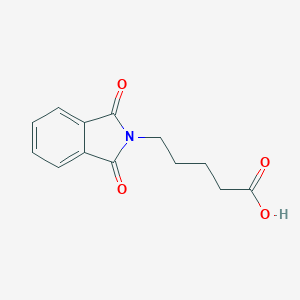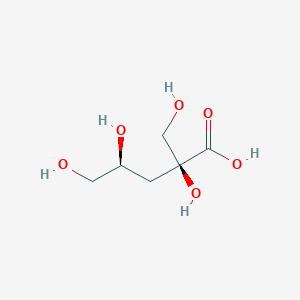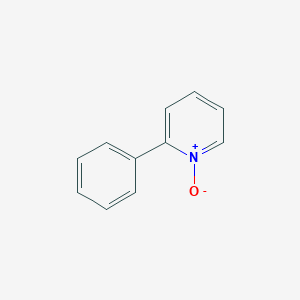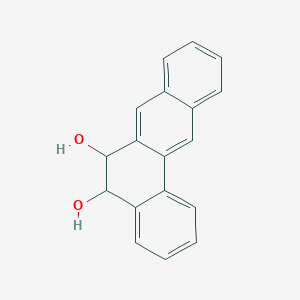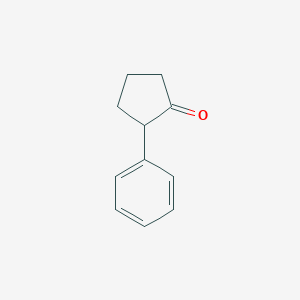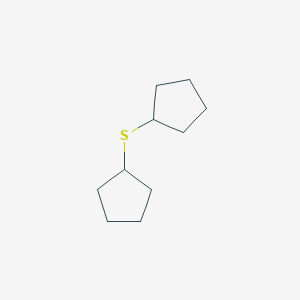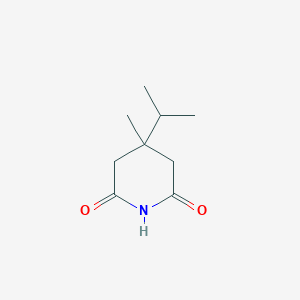
Glutarimide, 3-methyl-3-isopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutarimide, 3-methyl-3-isopropyl- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as MPP+ and is a neurotoxin that has been linked to Parkinson's disease. However, it has also been found to have potential uses in various fields of research, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
MPP+ acts as a neurotoxin by selectively targeting and destroying dopaminergic neurons in the brain. This results in a decrease in dopamine levels, which is a hallmark of Parkinson's disease. The exact mechanism of how MPP+ causes this damage is still not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to oxidative stress and cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of MPP+ are primarily related to its neurotoxic properties. It has been shown to cause a decrease in dopamine levels, which can lead to a variety of symptoms including tremors, rigidity, and bradykinesia. Additionally, it has been linked to the development of Parkinson's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPP+ in lab experiments is its ability to selectively target dopaminergic neurons. This makes it an important tool for investigating the mechanisms of Parkinson's disease and other neurological disorders. However, its neurotoxic properties also make it a potential hazard in the lab, and precautions must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are many potential future directions for research involving MPP+. One area of focus is the development of new drugs and therapies for the treatment of Parkinson's disease and other neurological disorders. Additionally, there is ongoing research into the mechanisms of MPP+ toxicity, which could lead to new insights into the underlying causes of these conditions. Finally, there is potential for the use of MPP+ in other areas of research, such as biochemistry and pharmacology.
Synthesemethoden
The synthesis of Glutarimide, 3-methyl-3-isopropyl- involves the reaction of N-methylpyridinium iodide with isopropylamine, followed by the addition of glutaric anhydride. This process results in the formation of MPP+ as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
The unique properties of MPP+ have made it an important compound in scientific research. It has been used in various studies to investigate the mechanisms of Parkinson's disease and other neurological disorders. Additionally, it has been used in the development of new drugs and therapies for the treatment of these conditions.
Eigenschaften
CAS-Nummer |
1127-09-9 |
|---|---|
Produktname |
Glutarimide, 3-methyl-3-isopropyl- |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
4-methyl-4-propan-2-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9(3)4-7(11)10-8(12)5-9/h6H,4-5H2,1-3H3,(H,10,11,12) |
InChI-Schlüssel |
DHCQZOVMJDSSAA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CC(=O)NC(=O)C1)C |
Kanonische SMILES |
CC(C)C1(CC(=O)NC(=O)C1)C |
Andere CAS-Nummern |
1127-09-9 |
Synonyme |
4-Isopropyl-4-methylpiperidine-2,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



